molecular formula C17H30N4O2S B13497858 5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide

5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B13497858
M. Wt: 354.5 g/mol
InChI Key: HWLVFFXJTVTASJ-UHFFFAOYSA-N
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Description

5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a piperidine ring, a dimethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)piperidine with 5-amino-2-chlorobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H30N4O2S

Molecular Weight

354.5 g/mol

IUPAC Name

5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C17H30N4O2S/c1-5-21(6-2)24(22,23)17-13-14(18)7-8-16(17)20-11-9-15(10-12-20)19(3)4/h7-8,13,15H,5-6,9-12,18H2,1-4H3

InChI Key

HWLVFFXJTVTASJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N2CCC(CC2)N(C)C

Origin of Product

United States

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